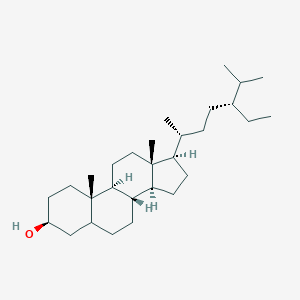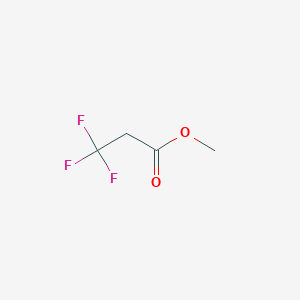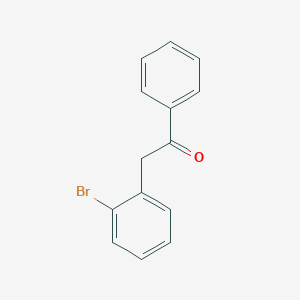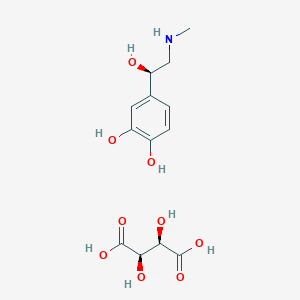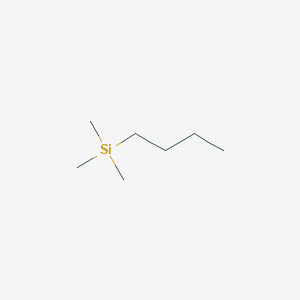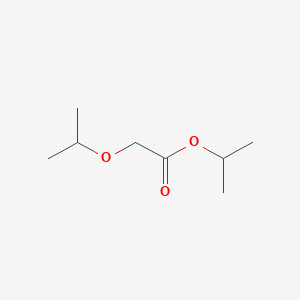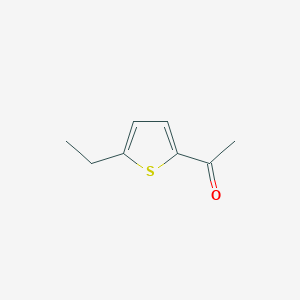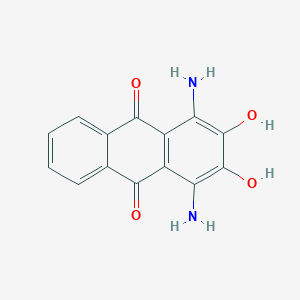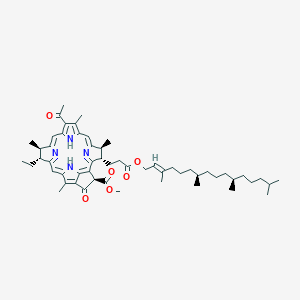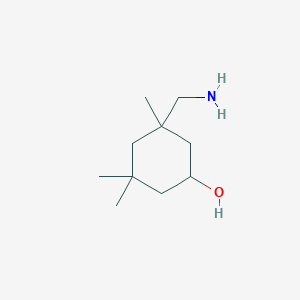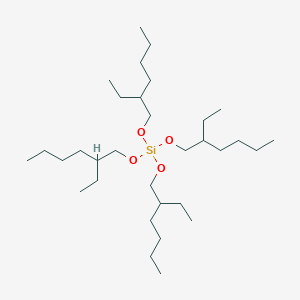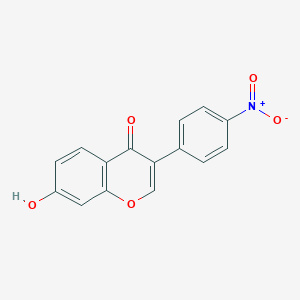
7-Hydroxy-4'-nitroisoflavone
Übersicht
Beschreibung
7-Hydroxy-4’-nitroisoflavone is a chemical compound . It is used in the synthesis of isoflavones, daidzin, and soflavone amide derivatives .
Synthesis Analysis
The synthesis of 7-Hydroxy-4’-nitroisoflavone and similar compounds has been investigated in several studies . For instance, one study explored the effect of 7-Methoxyflavone (MP) and 7-Hydroxy-4’-nitroisoflavone (HNF) on erythrocytes exposed to oxidative damage with hydrogen peroxide (H2O2) application . Another study discussed the synthesis of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4’-nitroisoflavone has been analyzed in several studies . The compound’s structure allows for the formation of various weaker interactions such as π···π and lp···π in the presence of strong O–H···O hydrogen bonds and relatively weaker C–H···O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4’-nitroisoflavone have been studied . For example, one study investigated the effect of 7-Methoxyflavone (MP) and 7-Hydroxy-4’-nitroisoflavone (HNF) on erythrocytes exposed to oxidative damage with hydrogen peroxide (H2O2) application .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-4’-nitroisoflavone have been analyzed . The compound is slightly soluble in water . The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate .Wissenschaftliche Forschungsanwendungen
Biochemistry: Antioxidant Properties
7-Hydroxy-4’-nitroisoflavone: has been studied for its antioxidant effects, particularly in protecting human erythrocytes from oxidative damage . This compound has shown potential in reducing lipid peroxidation levels and increasing the activity of antioxidant enzymes, suggesting its use as a protective agent against oxidative stress in biological systems.
Pharmacology: Therapeutic Potential
In pharmacological research, 7-Hydroxy-4’-nitroisoflavone is explored for its role in synthesizing isoflavones and derivatives like daidzin and soflavone amide . These compounds have various therapeutic applications, including cancer treatment, indicating the significance of 7-Hydroxy-4’-nitroisoflavone in drug development.
Environmental Science: Mitigation of Oxidative Damage
The environmental impact of 7-Hydroxy-4’-nitroisoflavone is linked to its ability to mitigate oxidative damage. Studies have demonstrated its effectiveness in reducing the oxidative products of lipid peroxidation, which can be beneficial in environmental models where oxidative stress is a concern .
Materials Science: Synthesis of Isoflavones
In materials science, 7-Hydroxy-4’-nitroisoflavone serves as a precursor in the synthesis of various isoflavones . These compounds are integral to developing new materials with potential applications in biodegradable plastics, coatings, and other advanced materials.
Analytical Chemistry: Chemical Analysis and Synthesis
7-Hydroxy-4’-nitroisoflavone: is utilized in analytical chemistry for the synthesis of complex flavonoids and their derivatives . Its properties aid in the development of analytical methods for detecting and quantifying biological and chemical substances.
Chemical Engineering: Process Development
The compound’s role in chemical engineering involves process development for the synthesis of isoflavones and related compounds . Its solubility and reactivity are crucial parameters in designing efficient and scalable chemical processes.
Food Technology: Anti-Browning Agent
Research in food technology has identified 7-Hydroxy-4’-nitroisoflavone as a potential natural anti-browning agent. It can inhibit polyphenol oxidase, an enzyme responsible for the browning of cut fruits and vegetables , thus extending the shelf life of fresh produce.
Medical Research: Cancer Therapy
In medical research, the antioxidant properties of 7-Hydroxy-4’-nitroisoflavone are being investigated for their potential in cancer therapy. By reducing oxidative stress, it may help in protecting healthy cells during chemotherapy and radiation treatments .
Wirkmechanismus
Target of Action
The primary targets of 7-Hydroxy-4’-nitroisoflavone (HNF) are human erythrocytes . These cells are in constant motion within the blood, inevitably coming into contact with various factors such as different toxic substances, drugs, and reactive oxygen species .
Mode of Action
HNF interacts with its targets, the erythrocytes, by mitigating oxidative damage caused by hydrogen peroxide (H2O2) application . This interaction results in changes to the antioxidant enzymes activities of the erythrocytes .
Biochemical Pathways
The biochemical pathways affected by HNF involve antioxidant enzymes such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), and catalase (CAT) . The downstream effects of these pathways include a reduction in the level of lipid peroxidation, which is a marker of oxidative stress .
Pharmacokinetics
It is known that hnf is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of HNF’s action include a significant reduction in the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . This contributes to the attenuation of oxidative damage in human erythrocytes .
Action Environment
Environmental factors that influence the action, efficacy, and stability of HNF include the presence of reactive oxygen species and other oxidative stressors . These factors can increase the oxidative products of lipid peroxidation, against which HNF has shown to have a mitigating effect .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEESSYSSRMOMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428664 | |
| Record name | 7-Hydroxy-4'-nitroisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4'-nitroisoflavone | |
CAS RN |
15485-80-0 | |
| Record name | 7-Hydroxy-4'-nitroisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 7-hydroxy-4'-nitroisoflavone on β-lactamases?
A1: 7-Hydroxy-4'-nitroisoflavone acts as a reversible inhibitor of β-lactamases []. While the exact binding mechanism requires further investigation, in vitro studies demonstrated that 7-hydroxy-4'-nitroisoflavone inhibits the β-lactamase from Bacillus cereus with a Ki value of 27.65 ± 4.22 µM []. This inhibition was further supported by in silico docking studies suggesting potential binding interactions with the enzyme's active site [].
Q2: How does the inhibitory activity of 7-hydroxy-4'-nitroisoflavone on enzymes vary across different targets?
A2: Research indicates that 7-hydroxy-4'-nitroisoflavone demonstrates inhibitory activity against multiple enzymes, albeit with varying potency. For instance, it exhibits a Ki value of 27.65 ± 4.22 µM against β-lactamase from Bacillus cereus [] and a Ki value of 58.92 ± 12.83 µM against potato polyphenol oxidase (pPPO) []. This difference in inhibitory potency highlights the influence of the target enzyme's structure on the compound's binding affinity.
Q3: What is the significance of 7-hydroxy-4'-nitroisoflavone's synergistic effect with penicillin?
A3: The research demonstrates a significant synergistic effect between 7-hydroxy-4'-nitroisoflavone and penicillin against Klebsiella pneumoniae and Escherichia coli []. This synergy is crucial as it completely inhibits bacterial growth, suggesting a potential strategy to combat antibiotic resistance. This finding opens avenues for exploring 7-hydroxy-4'-nitroisoflavone as an adjuvant therapy to enhance the efficacy of existing antibiotics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



